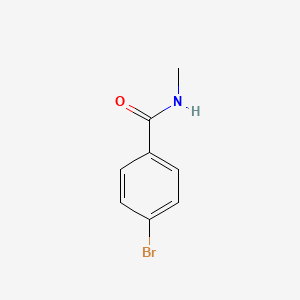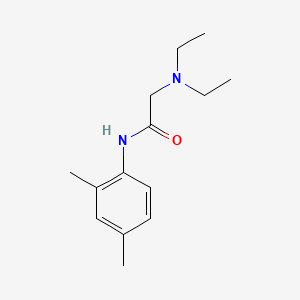
二甲基苯基亚磷酸酯
描述
Dimethyl phenylphosphonite is an organophosphorus compound with the molecular formula C8H11O2P. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
科学研究应用
Dimethyl phenylphosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing phosphorus.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
Target of Action
Dimethyl phenylphosphonite is a chemical compound that primarily targets various biochemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
Dimethyl phenylphosphonite interacts with its targets through its phosphorus atom, which can form bonds with a variety of other atoms, facilitating numerous chemical reactions . The phenyl and dimethyl groups attached to the phosphorus atom can also influence the compound’s reactivity .
Biochemical Pathways
The exact biochemical pathways affected by Dimethyl phenylphosphonite depend on the specific reaction it is used in. As a reagent in organic synthesis, it can participate in a variety of reactions, potentially affecting multiple pathways .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it participates in .
Result of Action
The molecular and cellular effects of Dimethyl phenylphosphonite’s action would depend on the specific reaction it is used in. As a reagent in organic synthesis, it can facilitate the formation of new molecules, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of Dimethyl phenylphosphonite can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity may be enhanced or inhibited by certain catalysts or inhibitors .
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl phenylphosphonite can be synthesized through several methods. One common method involves the reaction of phenylphosphonous dichloride with methanol. The reaction proceeds as follows:
C6H5PCl2+2CH3OH→C6H5P(OCH3)2+2HCl
This reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, dimethyl phenylphosphonite is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: Dimethyl phenylphosphonite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl phenylphosphonate.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Buchwald-Hartwig cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly employed.
Major Products:
Oxidation: Dimethyl phenylphosphonate.
Substitution: Various substituted phosphonites depending on the nucleophile used.
Coupling Reactions: Aryl or alkyl phosphonites.
相似化合物的比较
Dimethyl phenylphosphonite is unique compared to other similar compounds due to its specific reactivity and applications. Similar compounds include:
Dimethyl phenylphosphine: Similar in structure but differs in reactivity and applications.
Dimethyl phenylphosphonate: An oxidized form of dimethyl phenylphosphonite with different chemical properties.
Dimethyl phenylphosphine oxide: Another related compound with distinct uses in organic synthesis.
Each of these compounds has its own set of applications and reactivity profiles, making dimethyl phenylphosphonite a valuable addition to the family of organophosphorus compounds.
属性
IUPAC Name |
dimethoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZLQYYLELWCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183666 | |
| Record name | Dimethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Dimethyl phenylphosphonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2946-61-4 | |
| Record name | Dimethyl phenylphosphonite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl phenylphosphonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl phenylphosphonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL PHENYLPHOSPHONITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AN05LG4JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

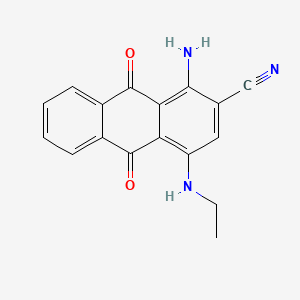
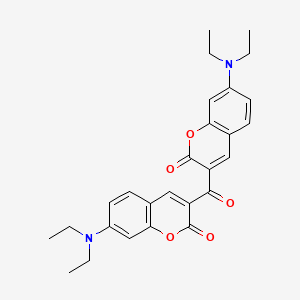
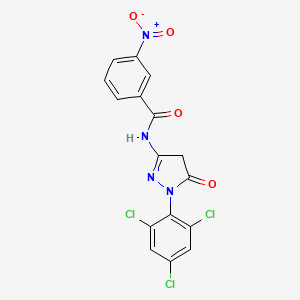
![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
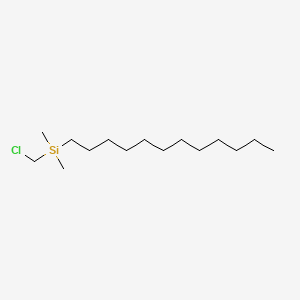
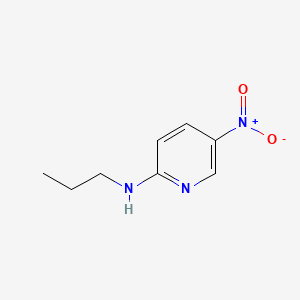

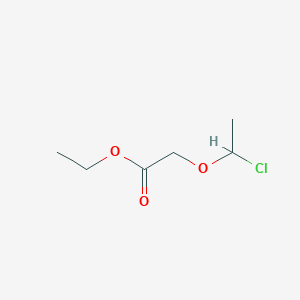
![Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate](/img/structure/B1585490.png)
